Hydro Idebenone 4-O-Sulfate Dipotassium Salt
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Overview
Description
Hydro Idebenone 4-O-Sulfate Dipotassium Salt is a synthetic compound with the molecular formula C19H28K2O9S and a molecular weight of 510.682. It is a derivative of idebenone, a synthetic analogue of ubiquinone (Coenzyme Q10), known for its antioxidant properties and its role in the electron transport chain. This compound is characterized by the presence of a sulfate group and two potassium ions, which enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydro Idebenone 4-O-Sulfate Dipotassium Salt typically involves the following steps:
Starting Material: The synthesis begins with idebenone, which undergoes a series of chemical reactions to introduce the sulfate group.
Sulfation: The hydroxyl group of idebenone is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions.
Neutralization: The resulting sulfonic acid derivative is neutralized with potassium hydroxide to form the dipotassium salt.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of idebenone are sulfated in industrial reactors.
Continuous Neutralization: The sulfonic acid derivative is continuously neutralized with potassium hydroxide in a controlled environment.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydro Idebenone 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted idebenone derivatives depending on the nucleophile used.
Scientific Research Applications
Hydro Idebenone 4-O-Sulfate Dipotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antioxidant properties and its role in cellular respiration.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the formulation of skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Hydro Idebenone 4-O-Sulfate Dipotassium Salt involves its interaction with the electron transport chain in mitochondria. It acts as an electron carrier, transferring electrons directly to complex III, bypassing complex I. This increases ATP production, reduces free radicals, and inhibits lipid peroxidation, thereby protecting the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are attributed to its ability to scavenge and neutralize free radicals .
Comparison with Similar Compounds
Hydro Idebenone 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt: Similar in structure but with two sulfate groups, offering different solubility and stability properties.
4-Hydroxy-4-methyl-2-oxoglutaric acid dipotassium salt: Another dipotassium salt with different biological activities and applications.
4-Nitrocatechol sulfate dipotassium salt hydrate: A compound with distinct chemical properties and uses in different research fields.
This compound is unique due to its specific structure, which enhances its solubility, stability, and antioxidant properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
95233-77-5 |
---|---|
Molecular Formula |
C₁₉H₂₈K₂O₉S |
Molecular Weight |
510.68 |
Synonyms |
2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Potassium Salt (1:2); 2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Dipotassium Salt |
Origin of Product |
United States |
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